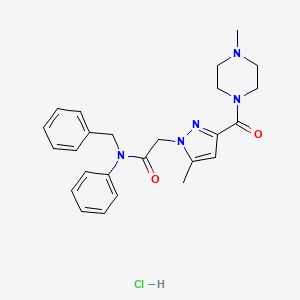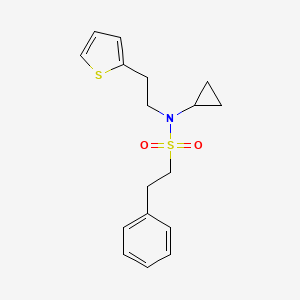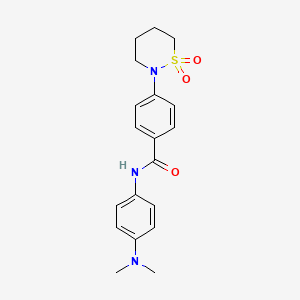
4-(2-Methylpropyl)-1-prop-2-enoylpiperidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-(2-Methylpropyl)-1-prop-2-enoylpiperidine-4-carboxylic acid” is a complex organic molecule. It contains a piperidine ring, which is a six-membered ring with one nitrogen atom, and a carboxylic acid group. The presence of the carboxylic acid group suggests that this compound could exhibit acidic properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The piperidine ring, for example, would contribute to the rigidity of the molecule, while the carboxylic acid group could participate in hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The carboxylic acid group, for instance, could undergo reactions such as esterification or amide formation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the carboxylic acid group could make this compound polar and capable of forming hydrogen bonds .Aplicaciones Científicas De Investigación
- EN300-27150636 exhibits potential as a transdermal drug delivery system. Researchers have explored its use in hydrogel formulations, evaluating its skin permeation and accumulation properties . The hydrogel containing EN300-27150636 demonstrated enhanced skin penetration of ibuprofen (IBU) compared to commercial products. This suggests its utility in improving drug delivery through the skin.
- Three derivatives of EN300-27150636—[ValOiPr] [IBU], [ValOPr] [IBU], and [ValOBu] [IBU] cations—have been evaluated as chemical penetration enhancers. These derivatives showed increased penetration of IBU through human skin compared to unmodified IBU . This highlights their potential for enhancing drug absorption.
- EN300-27150636 is part of a novel method for “skeletal editing” of organic molecules by nitrogen atom deletion. Researchers have used an anomeric N-pivaloyloxy-N-alkoxyamide amide (a derivative of EN300-27150636) as a key reagent for this purpose . This approach allows precise modification of molecular structures.
- Although not directly studied for this purpose, EN300-27150636’s chemical properties suggest potential as an anti-microbial agent. Its structure resembles that of isobutyl 4-hydroxybenzoate, which is used as an antiseptic in cosmetics . Further investigation is warranted.
Transdermal Drug Delivery
Chemical Penetration Enhancement
Organic Molecule Editing
Anti-Microbial Agent
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
4-(2-methylpropyl)-1-prop-2-enoylpiperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-4-11(15)14-7-5-13(6-8-14,12(16)17)9-10(2)3/h4,10H,1,5-9H2,2-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRRHYPWHJFQKRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1(CCN(CC1)C(=O)C=C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-6-yl 3-nitrobenzene-1-sulfonate](/img/structure/B2629479.png)

![2-Methoxy-N-[(4-morpholin-4-ylthian-4-yl)methyl]acetamide](/img/structure/B2629484.png)
![(E)-N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(2-chlorophenyl)acrylamide](/img/structure/B2629486.png)


![4-[2-(4-Carboxyphenoxy)-1,2,3,3,4,4-hexafluorocyclobutyl]oxybenzoic acid](/img/structure/B2629492.png)



![5-chloro-N-[4-(cyanomethyl)phenyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide](/img/structure/B2629497.png)
![(1R)-1-(6-Oxaspiro[3.5]nonan-7-yl)ethanamine](/img/structure/B2629498.png)

![3-phenyl-5H,6H,7H-pyrrolo[1,2-a]imidazole](/img/structure/B2629502.png)